1,4-Diphenylbutane-2,3-dione
Overview
Description
1,4-Diphenylbutane-2,3-dione is an organic compound with the molecular formula C16H14O2. It is a diketone, meaning it contains two ketone functional groups. This compound is also known by other names such as 1,4-diphenyl-1,4-butanedione and 2,2’-biacetophenone . It is a white to grayish solid that is slightly soluble in organic solvents like dichloromethane, DMSO, chloroform, and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diphenylbutane-2,3-dione can be synthesized through various methods. One common method involves the bromination of 1,4-diphenylbutane-1,4-dione using bromine or N-bromosuccinimide (NBS) under different conditions . The reaction typically involves dissolving the starting material in chloroform and adding bromine or NBS, followed by heating under reflux .
Another method involves the stereoselective enzymatic reduction of 1,4-diaryl-1,4-diones to the corresponding diols using alcohol dehydrogenases . This method is advantageous due to its mild reaction conditions and high stereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenylbutane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Enzymatic reduction using alcohol dehydrogenases can convert the diketone to diols.
Substitution: Bromination using bromine or NBS leads to the formation of brominated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Alcohol dehydrogenases in the presence of cofactors like NADP+ and MgSO4.
Substitution: Bromine or NBS in chloroform under reflux conditions.
Major Products Formed
Oxidation: Various oxidized products depending on the specific conditions.
Reduction: 1,4-diaryl-1,4-diols.
Substitution: Brominated derivatives such as 2-bromo-1,4-diphenylbutane-1,4-dione.
Scientific Research Applications
1,4-Diphenylbutane-2,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-diphenylbutane-2,3-dione involves its interaction with various molecular targets and pathways. For example, its brominated derivatives can act as intermediates in further chemical reactions, leading to the formation of complex molecules . The compound’s diketone structure allows it to participate in various redox reactions, influencing its reactivity and interaction with other molecules .
Comparison with Similar Compounds
1,4-Diphenylbutane-2,3-dione can be compared with other similar compounds such as:
1,2-Dibenzoylethane: Another diketone with similar reactivity but different structural properties.
1,4-Diphenylbutane-1,4-dione: A closely related compound with similar chemical behavior.
2,2’-Biacetophenone: Shares structural similarities and undergoes similar chemical reactions.
The uniqueness of this compound lies in its specific reactivity and the types of derivatives it can form, making it valuable for various synthetic applications .
Properties
IUPAC Name |
1,4-diphenylbutane-2,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-15(11-13-7-3-1-4-8-13)16(18)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBQRCUXXCGCMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281926 | |
Record name | 1,4-diphenylbutane-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13832-10-5 | |
Record name | NSC23513 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23513 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-diphenylbutane-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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